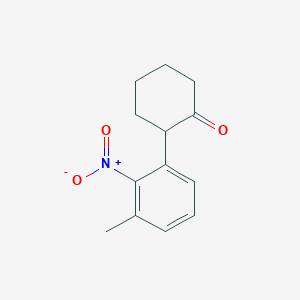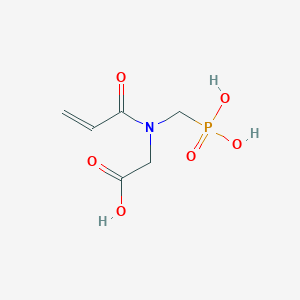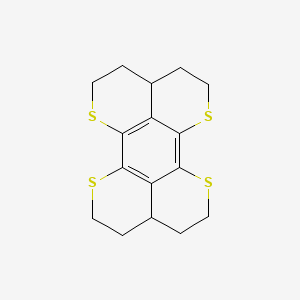
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is a polycyclic aromatic hydrocarbon containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.
Sulfur Insertion: Sulfur atoms can be introduced through reactions with sulfur-containing reagents such as thiols or sulfides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure and High-Temperature Conditions: To achieve the desired chemical transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism by which 2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound may play a crucial role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrathiaperylene: A related compound with a similar polycyclic structure but fewer hydrogen atoms.
Dithiapyrene: Another sulfur-containing polycyclic aromatic hydrocarbon.
Uniqueness
2,3,3a,4,5,8,9,9a,10,11-Decahydro-1,6,7,12-tetrathiaperylene is unique due to its specific arrangement of sulfur atoms and hydrogenation level, which may confer distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
848489-85-0 |
|---|---|
Formule moléculaire |
C16H18S4 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
3,9,12,18-tetrathiapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(19),2(20),10-triene |
InChI |
InChI=1S/C16H18S4/c1-5-17-13-11-9(1)2-6-18-14(11)16-12-10(4-8-20-16)3-7-19-15(12)13/h9-10H,1-8H2 |
Clé InChI |
JTHVHYJHQQHGOC-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C3C1CCSC3=C4C5=C2SCCC5CCS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)


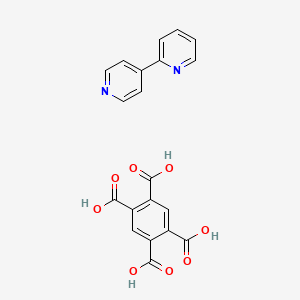

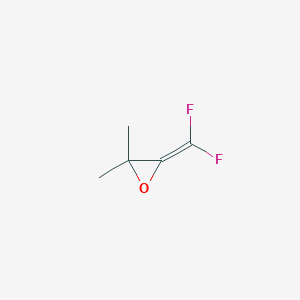


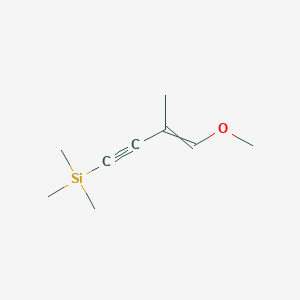
![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
